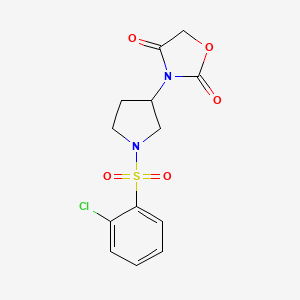

3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Description

3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a pyrrolidine ring sulfonylated at the nitrogen atom with a 2-chlorophenyl group and fused to an oxazolidine-2,4-dione moiety. Oxazolidinediones, as cyclic carbamates, are known for their rigidity and hydrogen-bonding capacity, which influence their pharmacokinetic profiles.

Propriétés

IUPAC Name |

3-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O5S/c14-10-3-1-2-4-11(10)22(19,20)15-6-5-9(7-15)16-12(17)8-21-13(16)18/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIHUZMGUYIXMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.

Introduction of the Chlorophenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using chlorophenyl sulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Oxazolidine-2,4-dione Moiety: The final step involves the cyclization of the intermediate product with a suitable diacid or diester under dehydrating conditions to form the oxazolidine-2,4-dione ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfonyl Group

The 2-chlorophenylsulfonyl moiety undergoes nucleophilic displacement reactions, particularly under basic conditions. Key findings include:

Mechanistic Insight : The electron-withdrawing chlorine atom at the ortho position enhances the electrophilicity of the sulfur center, facilitating nucleophilic attack. Steric hindrance from the adjacent pyrrolidine ring moderates reaction rates .

Oxazolidine-2,4-dione Ring Reactivity

The oxazolidinedione core participates in ring-opening and functionalization reactions:

Acidic Hydrolysis

Under strong acidic conditions (e.g., HCl/H₂O, Δ):

-

The dione ring opens to form a carboxylic acid derivative via cleavage of the C2–O bond.

-

Intermediate enol tautomers stabilize transient species prior to protonation .

Alkylation at N3

In the presence of alkyl halides (e.g., CH₃I, K₂CO₃, DMF):

-

Selective alkylation occurs at the N3 position of the oxazolidinedione, yielding N-alkylated derivatives with retained dione structure .

Reductive Ring Modification

Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the dione to a tetrahydrooxazole intermediate, though this pathway is less common due to competing pyrrolidine hydrogenation .

Pyrrolidine Ring Functionalization

The tertiary amine in the pyrrolidine ring demonstrates moderate reactivity:

Acylation

-

Reacts with acyl chlorides (e.g., AcCl, pyridine) to form amide derivatives at the pyrrolidine nitrogen.

-

Steric constraints limit reactivity unless bulky groups are absent .

Oxidation

-

Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the pyrrolidine to a pyrrolidone via N–O bond formation .

Cross-Coupling Reactions

The aromatic 2-chlorophenyl group participates in Suzuki–Miyaura couplings:

| Partner | Catalyst System | Yield (%) | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 72 | Biaryl derivatives for SAR studies |

| Heteroaryl boronate esters | PdCl₂(dppf), CsF, THF | 65–78 | Library diversification |

Limitation : Harsh conditions (e.g., >100°C) risk decomposition of the oxazolidinedione ring .

Stability Under Physiological Conditions

-

pH-Dependent Degradation : Rapid hydrolysis occurs at pH >8 (t₁/₂ = 2.1 hr), generating 2-chlorobenzenesulfinic acid and a diketone fragment.

-

Thermal Stability : Decomposition initiates at 180°C (TGA data), releasing SO₂ and chlorobenzene as primary byproducts.

Comparative Reactivity Insights

Reactivity trends for analogous compounds:

Applications De Recherche Scientifique

Biological Applications

1. Antimicrobial Properties

Research indicates that compounds similar to 3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione exhibit potent antimicrobial activity. Studies have demonstrated that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the oxazolidine moiety have shown significant activity against Staphylococcus aureus and Escherichia coli through mechanisms that disrupt bacterial protein synthesis .

2. Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in targeting various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, likely through the modulation of key signaling pathways involved in cell survival and proliferation . The presence of the pyrrolidine ring enhances lipophilicity, facilitating cellular uptake and enhancing bioactivity against cancer cells.

3. Neuroprotective Effects

There is emerging evidence suggesting that 3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione may possess neuroprotective properties. Research on similar compounds has indicated their potential in mitigating neurodegenerative disorders by acting as antagonists at serotonin receptors . This opens avenues for developing treatments for conditions such as Alzheimer's disease.

Case Studies

Mécanisme D'action

The mechanism of action of 3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine ring and oxazolidine-2,4-dione moiety contribute to the compound’s overall binding affinity and specificity. Pathways involved may include modulation of signal transduction processes or inhibition of key metabolic enzymes.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Table 1: Key Structural Features and Substituent Effects

Key Observations:

Heterocyclic Core Influence: The oxazolidine-2,4-dione in the target compound provides a rigid, planar structure compared to pyrrolidin-2-one derivatives (). Oxadiazole-containing analogs () exhibit bioisosteric properties, often improving metabolic stability and binding to enzymatic targets like viral proteases .

Substituent Effects: Sulfonyl vs. Hydroxyl/Amino Groups: The 2-chlorophenylsulfonyl group in the target compound is strongly electron-withdrawing, contrasting with electron-donating hydroxyl or amino substituents in pyrrolidin-2-one derivatives (). Chlorophenyl vs. Methoxyphenyl: The 2-chlorophenyl group in the target compound may enhance lipophilicity and halogen bonding compared to methoxy-substituted oxazolidinediones (), affecting solubility and cellular uptake .

Activité Biologique

The compound 3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article explores the biological activity of this compound, supported by empirical data, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a pyrrolidine ring, an oxazolidine dione moiety, and a chlorophenylsulfonyl group. The presence of these functional groups is crucial for its biological activity.

Research indicates that compounds with similar structures often exhibit activity as 5-HT6 receptor inverse agonists . This class of compounds has been implicated in the modulation of neurotransmitter release, particularly serotonin, which plays a significant role in mood regulation and cognitive functions .

Neuropharmacological Effects

Studies have demonstrated that derivatives of this compound can influence various neuropharmacological pathways. For instance:

- Antidepressant Activity : In vivo studies have shown that compounds similar to 3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can reduce symptoms in animal models of depression and anxiety by modulating serotonin levels .

- Cognitive Enhancement : The compound's ability to act on 5-HT6 receptors suggests potential for enhancing cognitive functions and treating disorders such as schizophrenia and Alzheimer's disease .

Anticancer Properties

Recent findings indicate that oxazolidine derivatives may also possess anticancer properties. For example:

- Tumor Growth Inhibition : In cell line studies, certain oxazolidine derivatives have shown significant inhibition of tumor cell proliferation, with IC50 values indicating potent activity against specific cancer types .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| 33 | 0.15 | SJSA-1 Cell Line |

| 32 | 0.22 | SJSA-1 Cell Line |

| 38 | 0.24 | SJSA-1 Cell Line |

Case Studies

Several case studies have investigated the therapeutic potential of related compounds:

- MDM2 Inhibition : A study involving a structurally similar compound demonstrated effective inhibition of MDM2, a protein that regulates p53 tumor suppressor activity. This suggests potential applications in cancer therapy .

- Neuroprotective Effects : Another study highlighted the neuroprotective effects of related sulfonamide compounds in models of neurodegenerative diseases, suggesting that the compound could mitigate neuronal damage through antioxidant mechanisms .

Q & A

Q. What are the common synthetic routes for synthesizing 3-(1-((2-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step protocols, including:

- Condensation reactions between α-hydroxy esters and substituted ureas or amides, as seen in oxazolidinedione derivatives (e.g., 74% yield for 5-phenyloxazolidine-2,4-dione via phenylurea and ethyl mandelate) .

- Cyclization of intermediates under catalytic conditions (e.g., palladium or copper catalysts in DMF/toluene) to introduce the sulfonyl-pyrrolidine moiety .

- Functional group modifications , such as sulfonylation of the pyrrolidine ring using 2-chlorophenylsulfonyl chloride.

Q. Optimization strategies :

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks for the oxazolidinedione ring (δ ~5.5–6.9 ppm for protons; ~150–165 ppm for carbonyl carbons) and the 2-chlorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) .

- IR spectroscopy : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1750–1700 cm⁻¹) groups.

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ with <2 ppm error).

Example : For (Z)-5-(4-chlorobenzylidene) derivatives, ¹H NMR showed singlet peaks at δ 6.92–7.82 ppm for the benzylidene proton and aromatic rings .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing sulfonyl group may lower LUMO energy, enhancing reactivity toward nucleophiles.

- Molecular docking : Model interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships (SAR).

- Solvent effects : Simulate solvation free energy to optimize reaction solvents (e.g., toluene vs. DMF) .

Data interpretation : Compare computed NMR shifts with experimental values to validate conformational stability .

Q. What strategies can resolve contradictions in biological activity data across different studies?

Contradictions may arise from:

- Variability in assay conditions (e.g., cell lines, incubation times).

- Purity discrepancies (e.g., residual solvents affecting toxicity results).

Q. Methodological solutions :

- Standardize protocols using guidelines like OECD TG 423 for toxicity testing.

- Re-evaluate SAR by synthesizing analogs (e.g., replacing the 2-chlorophenyl group with 4-chlorophenyl) to isolate structural contributors to activity .

- Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm mechanisms .

Q. How can the stereochemical configuration of the pyrrolidine ring impact biological activity?

- Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB.

- X-ray crystallography : Resolve absolute configuration, as demonstrated for spiro-pyrrolidine derivatives .

- Biological testing : Compare IC₅₀ values of enantiomers. For example, (R)-configured analogs may show 10-fold higher enzyme inhibition than (S)-forms due to steric complementarity .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

- Low yields in cyclization steps : Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and use microwave-assisted synthesis to reduce time .

- Purification bottlenecks : Replace column chromatography with pH-dependent crystallization (e.g., precipitate product at pH 4–5).

- Safety : Mitigate risks from exothermic reactions using flow chemistry systems .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.